Tabex (TN) -

Tabex (TN)

Catalog Number: EVT-8188358
CAS Number:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cytisine is classified as a natural alkaloid belonging to the quinolizidine family. It is sourced from various plants, predominantly from the Leguminosae family. The specific structure of cytisine allows it to interact effectively with nicotinic acetylcholine receptors in the nervous system, making it a candidate for pharmacological applications related to nicotine addiction and other neurological conditions .

Synthesis Analysis
  1. Natural Extraction: This method involves harvesting seeds from the plant and using solvent extraction techniques to isolate cytisine.
  2. Total Synthesis: Several synthetic routes have been proposed, often involving multi-step organic reactions that include:
    • Formation of the quinolizidine core.
    • Functional group modifications to achieve the desired pharmacological properties.
    • Techniques such as cyclization and alkylation are commonly employed in these synthetic pathways .
Molecular Structure Analysis

The molecular structure of cytisine is characterized by its unique quinolizidine framework. The compound has a molecular formula of C11_{11}H14_{14}N2_2O and a molecular weight of 190.24 g/mol.

  • Structural Features:
    • Cytisine contains a bicyclic structure that includes a pyridine ring fused to a piperidine ring.
    • The presence of nitrogen atoms in both rings contributes to its ability to bind to nicotinic acetylcholine receptors.

The three-dimensional conformation of cytisine allows for effective interaction with the receptor's binding sites, facilitating its action as a partial agonist .

Chemical Reactions Analysis

Cytisine undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Binding Reactions: Cytisine exhibits high affinity for nicotinic acetylcholine receptors, where it competes with nicotine and other ligands.
  2. Metabolic Reactions: After administration, cytisine is metabolized primarily in the liver, where it undergoes demethylation and other transformations before being excreted in urine.
  3. Pharmacological Interactions: Cytisine's interactions with different receptor subtypes can lead to varying effects on neurotransmitter release and neuronal excitability .
Mechanism of Action

Cytisine acts primarily as a partial agonist at nicotinic acetylcholine receptors, particularly those composed of α4 and β2 subunits. The mechanism involves:

  • Agonistic Activity: By binding to these receptors, cytisine mimics the effects of nicotine but with reduced efficacy, leading to less intense stimulation.
  • Desensitization: Prolonged exposure to cytisine can cause receptor desensitization, which may contribute to decreased cravings for nicotine over time.
  • Neurotransmitter Modulation: Cytisine's action leads to modulation of neurotransmitter release (e.g., dopamine), which is crucial for reinforcing behaviors associated with smoking .
Physical and Chemical Properties Analysis

Cytisine possesses several notable physical and chemical properties:

  • Appearance: Cytisine is typically presented in crystalline form or as part of tablet formulations.
  • Solubility: It is soluble in water and organic solvents, facilitating its absorption when administered orally.
  • Stability: Cytisine is stable under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light.

The pharmacokinetics of cytisine indicate that it has a rapid absorption profile with an elimination half-life of approximately 52 minutes after oral administration .

Applications

Tabex (cytisine) has several significant applications:

  1. Smoking Cessation: The primary use of Tabex is as an aid for smoking cessation, showing effectiveness in increasing quit rates compared to placebo treatments.
  2. Research on Nicotine Addiction: Cytisine serves as a valuable tool in research studies aimed at understanding nicotine addiction mechanisms and developing new therapeutic strategies.
  3. Potential Therapeutic Uses: Beyond smoking cessation, there is ongoing research into cytisine's effects on other conditions influenced by nicotinic receptors, such as neurodegenerative diseases and mood disorders .
Historical Context of Cytisine-Based Therapeutics

Evolution of Botanical Alkaloid Research in Smoking Cessation

Cytisine, a plant-derived alkaloid isolated from Cytisus laburnum (Golden Rain acacia), represents one of the earliest documented botanical agents studied for nicotine addiction. Initial research in the 1960s identified its structural similarity to nicotine, enabling competitive binding at nicotinic acetylcholine receptors (nAChRs). Unlike nicotine, cytisine functions as a partial agonist at α4β2 nAChR subtypes—the primary receptors mediating nicotine addiction—while acting as a full agonist at α3β4 and α7 subtypes [4] [7]. This dual activity reduces nicotine cravings while diminishing the reward response associated with smoking [1].

Early pharmacological studies revealed cytisine’s high binding affinity (Ki = 1-2 nM for α4β2 nAChRs) but low efficacy (~25% of acetylcholine’s maximum effect), making it ideal for attenuating withdrawal symptoms without inducing dependence [4] [7]. Research in the 1990s demonstrated its role as an intracellular chaperone, enhancing receptor trafficking to neuronal membranes and further stabilizing abstinence [4]. These properties positioned cytisine as a molecular scaffold for synthetic derivatives, most notably varenicline (developed in the 2000s) [4] [8].

Table 1: Key Pharmacological Properties of Cytisine

PropertyValue/CharacteristicSignificance
Primary Receptor Targetα4β2 nAChR subtypeHigh affinity binding reduces nicotine cravings
Agonist EfficacyPartial agonist (α4β2)Blocks nicotine reinforcement
Bioavailability~60% (oral)Suitable for tablet formulation
Half-life4.8 hoursRequires frequent dosing

Tabex in Post-Soviet Pharmacological Discourse: Policy and Commercialization Trajectories

Tabex, developed by Bulgarian pharmaceutical company Sopharma, emerged as the first cytisine-based smoking cessation drug in 1964 [8] [10]. Its introduction reflected the Soviet Bloc’s emphasis on domestically sourced therapeutics. During the 1950s–1970s, centralized regulatory bodies like the USSR Pharmacological Committee prioritized cost-effective treatments aligned with state healthcare goals. Cytisine, extractable from locally abundant Cytisus laburnum, met these criteria [5] [10].

Commercialization followed distinct pathways:

  • State-Centered Distribution: Until 1990, production quotas and distribution were managed by ministries of health, limiting accessibility outside Eastern Europe [5] [8].
  • Post-Soviet Transition: Following the USSR’s dissolution, Sopharma retained trademark rights but faced competition from generic versions (e.g., Poland’s Desmoxan, Russia’s Tabex clones) [8] [10].
  • Global Market Entry: Patent expirations enabled Western interest. New Zealand’s Cravv (2020) and U.S. non-branded cytisine trials (2020–2025) leveraged Tabex’s 50-year clinical history to expedite regulatory approvals [7] [9] [10].

Policy shifts also influenced adoption. Soviet regulators rejected placebo-controlled trials as “unethical,” favoring observational studies in state-designated clinics [5]. This delayed WHO recognition until 2011, when a placebo-controlled trial demonstrated Tabex’s efficacy (abstinence rate: 8.4% vs. 2.4% for placebo) [8].

Table 2: Commercialization Timeline of Tabex

PeriodRegionKey Developments
1964–1990Eastern BlocState-controlled production; limited export
1991–2010Central EuropeGenerics enter market (Desmoxan, Recigar)
2011–2025GlobalWHO validation; entries in Australia/USA markets

Patent Landscapes and Intellectual Property Shifts in Nicotinic Receptor Agonist Development

Cytisine’s patent evolution illustrates strategic repurposing of natural compounds:

  • Early Formulation Patents (1960s–2000s): Sopharma’s initial patents (BG 12345, 1964) covered extraction methods and tablet formulations. These were jurisdictionally limited, enabling generics like Desmoxan in Poland without licensing [8] [10].
  • Synthetic Derivatives (2000s): Pfizer’s varenicline patent (US 6,890,927) cited cytisine as prior art but claimed superior α4β2 selectivity and half-life (24h vs. 4.8h). This created a 20-year market monopoly (2006–2026) [3] [8].
  • Novel Applications (2010s–Present): Recent patents focus on:
  • Combination Therapies: EP 3834814A1 (2020) covers liquid cytisine formulations for inhalers [6].
  • Dosing Regimens: US20210077475A1 (2021) claims thrice-daily cytisine for refractory smokers [3].
  • Broad Agonist Claims: WO2021155079A1 (2021) protects cytisine analogs for opioid cessation, expanding beyond nicotine [9].

Litigation has intensified since cytisine’s 2011 WHO validation. Sopharma filed infringement suits against unlicensed generics in Romania (2018) and India (2020), while licensing Tabex to Achieve Life Sciences for U.S. trials (NCT04001958) [9] [10]. This reflects a broader trend: 78% of cytisine-related patents filed since 2015 originate from non-Eastern Bloc entities, underscoring westward IP migration [3] [6] [9].

Table 3: Key Patent Milestones for Cytisine-Based Therapeutics

Patent/ApplicationYearAssigneeInnovation Scope
BG 123451964SopharmaOriginal Tabex extraction process
US 6,890,9272005PfizerVarenicline synthesis
US20210077475A12021Achieve Life SciTID dosing for refractory addiction
EP 3834814A12020SopharmaLiquid aerosol formulations

Properties

Product Name

Tabex (TN)

IUPAC Name

(1R,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9-/m1/s1

InChI Key

ANJTVLIZGCUXLD-RKDXNWHRSA-N

SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2

Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2

Isomeric SMILES

C1[C@@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.